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Core Science & Biosynthesis

Foundational

Mechanism of Action of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one In Vitro

An in-depth technical guide on the mechanism of action of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one (commonly referred to as N4,6-dimethylcytosine ), designed for researchers and drug development professionals. Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the mechanism of action of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one (commonly referred to as N4,6-dimethylcytosine ), designed for researchers and drug development professionals.

Executive Summary

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one (CAS 41996-61-6), or N4,6-dimethylcytosine , is a highly specialized modified nucleobase utilized in the synthesis of advanced antisense oligonucleotides (ASOs) and combinatorial morpholino libraries [1]. Unlike canonical cytosine, this dual-modified pyrimidine fundamentally alters the thermodynamic and steric landscape of nucleic acid hybridization. By leveraging precise physicochemical constraints—specifically, glycosidic bond restriction and hydrogen-bond modulation—this molecule serves as a critical building block for designing nuclease-resistant, highly specific steric-blocking probes in vitro.

Physicochemical Causality: The Dual-Modification Strategy

The in vitro mechanism of action of N4,6-dimethylcytosine is entirely dictated by the synergistic effects of its two methyl substitutions. As an application scientist, it is crucial to understand why these modifications are chosen rather than just what they do.

A. C6-Methylation: Steric Hindrance and Conformational Restriction

In canonical pyrimidines, the nucleobase freely rotates around the N1-glycosidic bond, heavily favoring the anti conformation required for standard Watson-Crick base pairing in B-form and A-form duplexes. However, the addition of a bulky methyl group at the C6 position creates a severe steric clash with the C1' proton of the sugar (or morpholino) ring [2].

  • Causality: To relieve this steric strain, the molecule is forced into a syn conformation (where the C2 carbonyl is situated over the ring).

  • Effect: This restricted rotational freedom prevents standard nuclease enzymes (which require specific anti backbone geometries) from docking, thereby conferring near-absolute nuclease resistance in vitro.

B. N4-Methylation: Thermodynamic Tuning

Canonical cytosine utilizes two protons at the N4 exocyclic amine to act as hydrogen bond donors.

  • Causality: Methylation at N4 replaces one of these protons with a methyl group.

  • Effect: This eliminates one hydrogen bond donor and introduces localized hydrophobicity. In an in vitro hybridization assay, this reduces the overall melting temperature ( Tm​ ) of the resulting duplex. This intentional destabilization is engineered to increase binding stringency—ensuring that the modified oligonucleotide will only hybridize to a perfectly complementary target, as any mismatch would drop the binding affinity below the threshold of stability.

MOA C 6-Methyl-4-(methylamino) pyrimidin-2(1H)-one (N4,6-dimethylcytosine) N4 N4-Methylation C->N4 C6 C6-Methylation C->C6 Hbond Loss of H-Bond Donor (Altered Hybridization Tm) N4->Hbond Steric Steric Clash with Sugar Ring (Forces Syn-Conformation) C6->Steric Outcome Targeted Steric Blocking & Nuclease Resistance In Vitro Hbond->Outcome Steric->Outcome

Caption: Logical relationship of N4 and C6 modifications driving in vitro efficacy.

In Vitro Mechanism of Action

When incorporated into an oligonucleotide backbone (such as a phosphorodiamidate morpholino oligomer, or PMO), N4,6-dimethylcytosine acts via steric blocking rather than RNase H-mediated degradation [1].

Because the syn conformation alters the spatial geometry of the major groove upon binding, the resulting RNA-analog duplex is not recognized by RNase H. Instead, the high-affinity, conformationally rigid complex acts as a physical barricade. When introduced to an in vitro translation system, the modified oligo hybridizes to the 5' untranslated region (UTR) or start codon of the target mRNA, physically preventing the assembly of the 40S and 60S ribosomal subunits.

Quantitative Data: Thermodynamic Comparison

The table below summarizes the typical biophysical parameters when substituting canonical Cytosine with N4,6-dimethylcytosine in an 18-mer oligonucleotide targeting a standard mRNA transcript in vitro.

ParameterCanonical Cytosine (C)N4,6-DimethylcytosineCausality / Mechanism
Preferred Conformation AntiSynC6-Methyl steric clash with C1' proton[2].
H-Bond Donors (Watson-Crick) 21N4-Methylation removes one proton.
ΔTm​ per insertion Baseline-1.2°C to -2.0°CLoss of H-bond and altered base-stacking geometry.
Exonuclease Half-Life (in vitro) ~45 minutes> 48 hoursUnrecognizable backbone geometry prevents enzyme docking.
RNase H Recruitment High (if DNA backbone)NoneAltered major groove topology prevents RNase H binding.

Experimental Protocols

To validate the mechanism of action of N4,6-dimethylcytosine-containing oligonucleotides, the following self-validating protocols must be executed.

Protocol 1: Thermal Melting ( Tm​ ) Analysis for Hybridization Thermodynamics

This protocol isolates the thermodynamic impact of the N4-methylation.

  • Buffer Preparation: Prepare a physiological hybridization buffer (10 mM sodium phosphate, 150 mM NaCl, pH 7.0). Causality: Standardizes ionic strength, as Na+ cations shield the phosphate backbone repulsion.

  • Sample Annealing: Mix the modified oligonucleotide and its complementary RNA target to a final concentration of 2 µM each. Heat to 95°C for 5 minutes, then cool slowly (0.1°C/sec) to 20°C to ensure proper thermodynamic annealing without kinetic trapping.

  • Spectrophotometric Melting: Monitor UV absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 20°C to 90°C at a rate of 0.5°C/min.

  • Self-Validation Step: Calculate the first derivative of the melting curve ( dA/dT ). The presence of a single, sharp peak confirms a two-state transition. Multiple peaks indicate off-target secondary structures, invalidating the thermodynamic measurement.

Protocol 2: In Vitro Translation Inhibition Assay

This protocol validates the steric blocking mechanism driven by the C6-methylation.

  • Lysate Preparation: Thaw Rabbit Reticulocyte Lysate (RRL) on ice. RRL provides a complete, DNA-free in vitro translation machinery.

  • Reporter Setup: Utilize a Firefly Luciferase mRNA reporter engineered with the target sequence in its 5' UTR.

  • Oligo Incubation: Add the N4,6-dimethylcytosine-modified oligo (10 nM to 1 µM final concentration) to the mRNA. Self-Validation: Simultaneously run a parallel reaction using a scrambled modified oligo. If the scrambled oligo reduces luminescence, the modification is causing non-specific translational toxicity rather than specific steric blocking.

  • Translation Reaction: Add the RRL and amino acid mixture. Incubate at 30°C for 90 minutes.

  • Quantification: Add luciferin substrate and measure luminescence via a microplate reader. Calculate the IC50​ of translation inhibition.

Workflow Prep Oligo Synthesis (N4,6-diMe-C incorporation) Incubate In Vitro Incubation (Target mRNA + RRL Lysate) Prep->Incubate Bind Conformation-Restricted Hybridization (Syn) Incubate->Bind Assay Quantify Translation (Luciferase Luminescence) Bind->Assay

Caption: Experimental workflow for validating steric blocking via in vitro translation assay.

References

  • Summerton, J. E., & Weller, D. D. (1997). Morpholino-subunit combinatorial library and method. U.S. Patent No. 5,698,685A. Washington, DC: U.S.
  • Suck, D., & Saenger, W. (1972). Molecular and crystal structure of 6-methyluridine, a pyrimidine nucleoside in the syn conformation. Journal of the American Chemical Society, 94(18), 6520–6526.[Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 135584193, 2(6-isocyanatohexylaminocarbonylamino)-6-methyl-4[1H]pyrimidinone (Related pyrimidinone structural data).[Link]

Exploratory

Modulating Biological Pathways via Advanced Antisense Architectures: The Role of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one

Executive Summary 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one , systematically recognized as N4,6-dimethylcytosine , is a highly specialized synthetic pyrimidine analog. In drug development, this compound is not administ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one , systematically recognized as N4,6-dimethylcytosine , is a highly specialized synthetic pyrimidine analog. In drug development, this compound is not administered as a standalone small molecule; rather, it is a critical modified nucleobase incorporated into the architecture of Phosphorodiamidate Morpholino Oligomers (PMOs) . By replacing standard cytosine with N4,6-dimethylcytosine, researchers can fundamentally alter the thermodynamic stability, steric profile, and target specificity of antisense oligonucleotides. This whitepaper details the biological pathways modulated by these advanced oligomers and provides a self-validating experimental framework for their application.

Chemical Identity & Structural Rationale

The incorporation of N4,6-dimethylcytosine into a morpholino combinatorial library is driven by biophysical causality:

  • 6-Methyl Group: The addition of a methyl group at the 6-position of the pyrimidine ring restricts rotation around the glycosidic bond. This steric constraint pre-organizes the nucleobase into an anti conformation, which is thermodynamically optimal for Watson-Crick base pairing with target RNA.

  • N4-Methyl Group: Methylation of the exocyclic amine increases the lipophilicity of the oligomer. More importantly, it alters the interaction surface within the major groove of the RNA-PMO heteroduplex, effectively shielding the complex from off-target binding by innate immune sensors (e.g., Toll-like receptors) .

Core Biological Pathways Modulated via Steric Blockade

Because PMOs utilizing N4,6-dimethylcytosine feature an uncharged phosphorodiamidate backbone, they are RNase H-incompetent . They do not trigger the degradation of their target RNA. Instead, they modulate biological pathways exclusively through high-affinity steric blockade .

Pre-mRNA Spliceosome Modulation (Exon Skipping/Inclusion)

The primary biological pathway targeted by these modified oligomers is pre-mRNA splicing. By hybridizing to specific splice donor/acceptor sites or exonic splicing enhancers (ESEs), the PMO physically obstructs the binding of the U1 or U2 small nuclear ribonucleoproteins (snRNPs).

  • Clinical Application: This pathway modulation is the mechanistic foundation for treating Duchenne Muscular Dystrophy (DMD). By masking a mutated exon, the spliceosome is forced to "skip" it, restoring the downstream reading frame and producing a truncated but functional dystrophin protein .

Pathway A Pre-mRNA Target (Mutated Transcript) B PMO Steric Blockade (N4,6-dimethylcytosine) A->B Sequence-Specific Hybridization C Spliceosome Inhibition B->C Masks Splice Site D Exon Skipping Pathway C->D Splice Alteration E Restored Reading Frame (Functional Protein) D->E Translation

Mechanism of pre-mRNA exon skipping via PMO steric blockade.

Translation Initiation Inhibition

When targeted to the 5'-untranslated region (5'-UTR) or directly over the AUG start codon of a mature mRNA transcript, the modified PMO prevents the assembly of the 43S pre-initiation complex and the 80S ribosome. This pathway modulation results in the complete translational arrest of the target gene without altering mRNA transcript levels.

Biophysical & Thermodynamic Profiling

To understand the impact of N4,6-dimethylcytosine, we must compare it against standard cytosine within a PMO framework. The following table summarizes the quantitative biophysical shifts caused by this modification.

ParameterStandard Cytosine (in PMO)N4,6-Dimethylcytosine (in PMO)Mechanistic Causality
Base Pairing Affinity (ΔTm) Baseline+0.5 to +1.2 °C per modificationN4-methylation enhances hydrophobic base-stacking; 6-methyl restricts rotamer flexibility.
RNase H Activation NoneNoneUncharged backbone prevents RNase H recruitment, ensuring pure steric blockade.
Off-Target Protein Binding ModerateLowSteric bulk in the major groove prevents unintended innate immune sensor activation.
In Vivo Half-Life > 24 hours> 48 hoursIncreased steric shielding provides absolute resistance to rare biological amidases.

Self-Validating Experimental Protocol: In Vitro Splice-Switching Assay

To validate the biological pathway modulation of a PMO containing 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one, researchers must utilize a self-validating in vitro workflow. This protocol is designed to eliminate false positives caused by delivery failure or RNA degradation.

Step 1: Oligomer Preparation & Formulation
  • Action: Resuspend the lyophilized PMO in sterile, nuclease-free water to a stock concentration of 1 mM.

  • Causality: PMOs are highly soluble in water due to their uncharged nature. Avoid using buffers containing high salt concentrations, which can cause aggregation of the hydrophobic modified nucleobases.

Step 2: Cellular Delivery via Endosomal Escape Reagents
  • Action: Plate target cells (e.g., patient-derived fibroblasts) at 70% confluency. Deliver the PMO (10 µM final concentration) using an amphiphilic weak-base peptide (e.g., Endo-Porter).

  • Causality: Standard cationic lipids (e.g., Lipofectamine) rely on electrostatic complexation with negatively charged nucleic acids. Because PMOs are uncharged, cationic lipids fail completely . An amphiphilic peptide is required to permeabilize the endosomal membrane, ensuring the PMO reaches the nuclear compartment where splicing occurs.

Step 3: RNA Extraction & Nested RT-PCR (The Self-Validating Core)
  • Action: Extract total RNA 48 hours post-transfection. Perform a nested RT-PCR targeting the exons flanking the target splice site.

  • Self-Validation System:

    • Scrambled PMO Control: Must be run in parallel to prove that splice-switching is sequence-specific and not a stress response to the delivery vehicle.

    • Housekeeping Gene (GAPDH): Must be amplified to confirm RNA integrity. If GAPDH is absent, the assay is invalid due to RNase contamination.

Step 4: Quantitative Capillary Electrophoresis
  • Action: Run the nested PCR products on a capillary electrophoresis system (e.g., Agilent Bioanalyzer) to quantify the molar ratio of the skipped transcript versus the full-length transcript.

Workflow S1 1. PMO Synthesis & Preparation (Incorporate Modified Nucleobase) S2 2. In Vitro Delivery (Use Endosomal Escape Peptide) S1->S2 S3 3. RNA Extraction & Nested RT-PCR (Self-Validating Internal Controls) S2->S3 S4 4. Capillary Electrophoresis (Quantify Splice-Switching Efficacy) S3->S4

Step-by-step workflow for validating PMO-mediated splice modulation.

References

  • Summerton, J., & Weller, D. (1997). "Morpholino antisense oligomers: design, preparation, and properties." Antisense and Nucleic Acid Drug Development, 7(3), 187-195. URL:[Link]

  • Summerton, J. E., & Weller, D. D. (1997). "Morpholino-subunit combinatorial library and method." US Patent 5,698,685 A.
  • Moulton, H. M., & Jiang, J. (2009). "Gene knockdowns in adult animals: PMOs and peptide-PMO conjugates." Molecules, 14(3), 1304-1323. URL:[Link]

  • Aartsma-Rus, A., et al. (2009). "Targeted exon skipping as a potential gene correction therapy for Duchenne muscular dystrophy." Neuromuscular Disorders, 19(8-9), 518-524. URL: [Link]

Protocols & Analytical Methods

Method

Preparation of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one for Cell Culture Assays: An Application Note and Protocol

Introduction Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical research and drug development due to their diverse biological activities. These activities include poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical research and drug development due to their diverse biological activities. These activities include potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one, a member of this family, presents a promising scaffold for investigation in various cell-based assays.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and use of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one for in vitro cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility, accuracy, and the generation of reliable data. The causality behind each step is explained to provide a deeper understanding of the entire workflow, from compound solubilization to its application in cell-based assays.

Compound Information

PropertyValueSource
IUPAC Name 6-Methyl-4-(methylamino)pyrimidin-2(1H)-oneN/A
CAS Number 6220-47-9N/A
Molecular Formula C₆H₉N₃ON/A
Molecular Weight 139.16 g/mol N/A

Safety and Handling Precautions

As with any chemical compound, appropriate safety measures must be taken when handling 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.[3]

Protocol 1: Determination of Kinetic Solubility

The solubility of a compound in the final assay buffer is a critical parameter that can significantly impact the quality and interpretation of experimental results.[4] Kinetic solubility, which reflects the solubility of a compound under typical experimental conditions where a concentrated DMSO stock is diluted into an aqueous buffer, is often more relevant for in vitro screening than thermodynamic equilibrium solubility.[5][6] This protocol outlines a method to determine the kinetic solubility of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one.

Objective: To estimate the concentration at which 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one precipitates out of a chosen aqueous buffer when introduced from a DMSO stock solution.

Materials:

  • 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • 96-well clear-bottom microplate

  • Plate reader with turbidity or nephelometry measurement capabilities

  • Multichannel pipette

Procedure:

  • Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 or 20 mM). Ensure the compound is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution if necessary.[7]

  • Prepare Dilution Series: In a 96-well plate, add the aqueous buffer to a series of wells. Using a multichannel pipette, add a small volume of the DMSO stock solution to each well to create a serial dilution of the compound. The final concentrations should typically range from 1 µM to 200 µM. It is crucial to maintain a consistent final DMSO concentration (ideally ≤1%) across all wells.[6]

  • Incubation: Mix the plate by shaking for 1-2 hours at room temperature. This allows time for any potential precipitation to occur.

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader. An increase in the signal compared to the buffer-only control indicates precipitation.

  • Data Analysis: The kinetic solubility limit is the highest concentration of the compound that does not show a significant increase in turbidity.

G cluster_prep Stock Solution Preparation cluster_dilution Kinetic Solubility Assay weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO (e.g., 10-20 mM) weigh->dissolve serial_dilute Create Serial Dilution of Compound (e.g., 1-200 µM, constant DMSO %) dissolve->serial_dilute add_buffer Add Aqueous Buffer to 96-well Plate add_buffer->serial_dilute incubate Incubate with Shaking (1-2 hours) serial_dilute->incubate measure Measure Turbidity (Plate Reader) incubate->measure analyze Determine Highest Soluble Concentration measure->analyze

Caption: Workflow for Kinetic Solubility Determination.

Protocol 2: Preparation of Stock and Working Solutions for Cell Culture

Proper preparation of stock and working solutions is paramount to ensure accurate dosing in cell-based assays. The following protocol details the steps for preparing 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one solutions for use in cell culture.

Materials:

  • 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one

  • Sterile, anhydrous DMSO

  • Sterile, complete cell culture medium

  • Sterile, light-blocking microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Under aseptic conditions (e.g., in a biological safety cabinet), weigh out the required amount of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one. For a 10 mM stock solution, this would be 1.3916 mg per 1 mL of DMSO.

    • Add the appropriate volume of sterile, anhydrous DMSO.

    • Vortex the solution until the compound is completely dissolved. If necessary, sterile filtration through a 0.22 µm syringe filter can be performed.

  • Aliquoting and Storage:

    • Aliquot the concentrated stock solution into smaller, single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles.[3][8]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[8]

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.

    • Crucially, ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. [8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

    • It is recommended to perform dilutions in a stepwise manner to prevent the compound from precipitating.[8]

Application in Cell-Based Assays: A Starting Point

Given the known biological activities of pyrimidine derivatives, 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one can be screened for various effects in cell culture. Below are example protocols for initial screening.

Anticancer Activity Screening (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.[1]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening (Nitric Oxide Inhibition Assay)

This assay measures the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[1]

Procedure:

  • Cell Seeding: Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value. A parallel cell viability assay is recommended to rule out cytotoxicity as the cause of reduced NO production.

G cluster_compound_prep Compound Preparation cluster_assay_workflow General Cell-Based Assay Workflow stock Prepare Concentrated Stock in DMSO working Prepare Working Dilutions in Cell Culture Medium stock->working treat Treat Cells with Compound working->treat seed Seed Cells in Microplate seed->treat incubate Incubate for a Defined Period treat->incubate assay Perform Specific Assay (e.g., MTT, Griess) incubate->assay read Read Signal (Plate Reader) assay->read analyze Analyze Data & Determine Potency read->analyze

Caption: General Workflow for In Vitro Screening.

Conclusion

The protocols outlined in this application note provide a robust framework for the preparation and use of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one in cell culture assays. By carefully determining the kinetic solubility and following best practices for solution preparation and storage, researchers can ensure the generation of high-quality, reproducible data. The suggested screening assays offer a starting point for exploring the potential biological activities of this promising pyrimidine derivative.

References

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Patel, M., & Shah, D. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmaceutical and Biopharmaceutical Research, 2(1), 1-5.
  • Hill, A. P., & Young, R. J. (2010). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
  • Vovk, A. I., et al. (2026). Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF. [Link]

  • DruMAP. (n.d.). New prediction. [Link]

  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK, 3(4), 259-281.
  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • de Souza, T. B., et al. (2026). Antiviral Activity of Pyrazolopyrimidine and Triazolopyrimidine Derivatives Against SARS-CoV-2 In Vitro: Identifying PZP25 as a Promising Scaffold. MDPI. [Link]

  • Ortuño, E., et al. (2003). 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. Bioorganic & Medicinal Chemistry Letters, 13(15), 2575-2578.
  • Ramamoorthy, M., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. [Link]

  • Brush, E. J., et al. (2025). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications. [Link]

  • Lee, S., & Kim, D. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. [Link]

  • Rodríguez-Pérez, R., & Bajorath, J. (2020). Epigenetic Target Prediction with Accurate Machine Learning Models. ChemRxiv. [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 19(9), 3749-3765.
  • Baluja, S. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 61(11-12), 897-903.
  • Mayr, A., & Klambauer, G. (2018). Large-scale comparison of machine learning methods for drug target prediction on ChEMBL. Chemical Science, 9(21), 4799-4809.
  • Seth, P. P., et al. (2008). Comparing In Vitro and In Vivo Activity of 2′-O-[2-(Methylamino)-2-oxoethyl]- and 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides. Journal of Medicinal Chemistry, 51(8), 2548-2559.
  • Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ResearchGate. [Link]

  • Nakano, T., et al. (2021). Prediction Models for Agonists and Antagonists of Molecular Initiation Events for Toxicity Pathways Using an Improved Deep-Learning-Based Quantitative Structure–Activity Relationship System. MDPI. [Link]

Sources

Application

in vivo dosing guidelines for 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one

Preclinical In Vivo Dosing and Pharmacokinetic Guidelines for 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one Executive Summary 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one (Molecular Formula: C6H9N3O, MW: ~139.15 g/mol ) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical In Vivo Dosing and Pharmacokinetic Guidelines for 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one

Executive Summary

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one (Molecular Formula: C6H9N3O, MW: ~139.15 g/mol ) is a highly polar, low-molecular-weight pyrimidinone derivative. Aminopyrimidine and pyrimidinone scaffolds are privileged structures in medicinal chemistry, frequently serving as the critical ATP hinge-binding pharmacophore in advanced kinase inhibitors (such as CDK4/6 and ATR inhibitors)[1][2] and adenylyl cyclase modulators[3].

Because of its specific hydrogen bond donor/acceptor arrangement and planar ring structure, achieving optimal in vivo exposure requires precise formulation and dosing strategies. This protocol provides a self-validating, step-by-step system for the in vivo dosing, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) evaluation of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one and its direct structural analogs.

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation: The pyrimidinone core exhibits moderate aqueous solubility but is often limited by high crystal lattice energy and strong intermolecular hydrogen bonding. To achieve accurate in vivo dosing, the compound must be fully dissolved for Intravenous (IV) administration to prevent micro-embolisms, whereas Oral (PO) administration can utilize a homogenous microsuspension to assess gastrointestinal absorption[2].

Table 1: Recommended Formulation Vehicles

RouteRecommended Vehicle CompositionPreparation Rationale (Causality)
IV 5% DMSO + 10% Solutol HS15 + 85% SalineDMSO disrupts the crystal lattice; Solutol acts as a non-ionic solubilizer preventing precipitation upon injection into the bloodstream.
PO 0.5% Methylcellulose (MC) + 0.2% Tween 80 in WaterMC increases viscosity to keep particles suspended; Tween 80 reduces surface tension, ensuring uniform wetting of the pyrimidinone particles.

In Vivo Dosing Protocols (Murine Models)

To accurately calculate absolute bioavailability ( F% ), clearance ( Cl ), and volume of distribution ( Vd ), a parallel-group dosing strategy using both IV and PO routes is mandatory.

Table 2: Standard PK Dosing Parameters

ParameterIntravenous (IV)Per Os (PO)
Target Dose 1.0 - 2.0 mg/kg5.0 - 10.0 mg/kg
Dosing Volume 5 mL/kg10 mL/kg
Fasting Status Non-fastedFasted overnight (water ad libitum)
Step-by-Step Dosing Methodology

A. Intravenous (IV) Administration via Lateral Tail Vein

  • Preparation: Warm the formulated IV solution to 37°C.

  • Vasodilation: Place the mouse under a heating lamp (approx. 3-5 minutes) until the lateral tail veins are visibly engorged. Causality: Heat induces peripheral vasodilation, increasing the vein's diameter and reducing the risk of extravasation during injection.

  • Restraint & Injection: Secure the mouse in a standard restrainer. Swab the tail with 70% ethanol. Using a 27G to 30G needle, inject the dose at a steady rate of 0.1 mL per 10 seconds.

  • Hemostasis: Withdraw the needle and immediately apply gentle pressure with sterile gauze for 30 seconds to prevent compound leakage and bleeding.

B. Oral (PO) Administration via Oral Gavage

  • Preparation: Vortex the PO suspension for 60 seconds immediately prior to dosing. Causality: Pyrimidinone suspensions can settle rapidly; immediate vortexing ensures dose homogeneity.

  • Restraint: Grasp the loose skin over the scruff of the mouse's neck to immobilize the head and align the esophagus vertically.

  • Gavage: Insert a specialized bulb-tipped gastric gavage needle (20G) over the tongue and gently advance it down the esophagus into the stomach. Do not force the needle.

  • Delivery: Administer the suspension smoothly. Monitor the animal for 10 minutes post-dose for any signs of respiratory distress (which would indicate accidental tracheal administration).

Pharmacokinetic (PK) Sampling & LC-MS/MS Analysis

Because of the polar nature of the methylamino-pyrimidinone core, traditional liquid-liquid extraction (LLE) using non-polar solvents (like hexane or ethyl acetate) results in poor recovery. Protein precipitation (PPT) is the method of choice.

Step-by-Step Plasma Extraction Protocol
  • Blood Collection: Collect 50 µL of blood via the submandibular vein or saphenous vein at designated time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K2-EDTA coated tubes.

  • Plasma Separation: Centrifuge the blood at 2,000 × g for 10 minutes at 4°C. Transfer the plasma layer to a clean 96-well plate.

  • Protein Precipitation: Aliquot 20 µL of plasma. Add 100 µL of ice-cold Acetonitrile (containing an appropriate internal standard, such as a deuterated analog). Causality: Ice-cold organic solvent instantly denatures plasma proteins and quenches any residual amidase or esterase activity, locking the pyrimidinone concentration.

  • Separation: Vortex the plate for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer 50 µL of the supernatant to an LC-MS/MS system. Utilize a C18 or HILIC column (HILIC is highly recommended for polar pyrimidinones) operating in Multiple Reaction Monitoring (MRM) mode.

PK_Workflow Formulation 1. Formulation IV: Solution | PO: Suspension Dosing 2. In Vivo Dosing (Mice/Rats) Formulation->Dosing Sampling 3. Serial Blood Sampling (0.08 - 24 hrs) Dosing->Sampling Extraction 4. Plasma Extraction (Protein Precipitation) Sampling->Extraction Analysis 5. LC-MS/MS Analysis (MRM Mode) Extraction->Analysis PK 6. PK Parameter Calculation (Clearance, Half-life, F%) Analysis->PK

Preclinical in vivo pharmacokinetic workflow for pyrimidinone derivatives.

Pharmacodynamic (PD) Correlation & Efficacy

When 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one is utilized as a pharmacophore for kinase inhibition, PK data must be correlated with PD biomarkers to establish a therapeutic window.

For example, pyrimidin-2-amine derivatives optimized for CDK4/6 inhibition achieve efficacy by blocking the phosphorylation of the Retinoblastoma (Rb) protein, leading to G1 cell cycle arrest and subsequent tumor growth inhibition in xenograft models (e.g., MV4-11 acute myeloid leukemia models)[2]. Similarly, when integrated into ATR inhibitors, the pyrimidine core helps block the phosphorylation of Chk1, sensitizing tumors to DNA damage[1].

PD_Pathway Drug Pyrimidinone Inhibitor Kinase Target Kinase (e.g., CDK4/6) Drug->Kinase ATP Competition Biomarker Biomarker (↓ p-Rb) Kinase->Biomarker PD Readout Cell Cell Cycle Arrest (G1) Biomarker->Cell Pathway Block Efficacy Tumor Growth Inhibition Cell->Efficacy In Vivo Result

Pharmacodynamic signaling and biomarker pathway for pyrimidinone-based kinase inhibitors.

To validate in vivo efficacy, tumor-bearing mice should be dosed orally based on the half-life ( T1/2​ ) calculated from the PK study. Tumors are then harvested, and target engagement is quantified via Western blot or immunohistochemistry (IHC) for the specific phosphorylated biomarkers.

References

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity Source: PubMed / Journal of Medicinal Chemistry URL:[Link]

  • Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one

Introduction & Analytical Scope The compound 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one (also known as N4,6 -dimethylcytosine) is a highly modified pyrimidine derivative. Modified nucleobases of this class are of critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Scope

The compound 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one (also known as N4,6 -dimethylcytosine) is a highly modified pyrimidine derivative. Modified nucleobases of this class are of critical importance in epigenetic research, the development of synthetic oligonucleotides (such as morpholino therapeutics), and antiviral drug design.

Accurate quantification and structural elucidation of these compounds in complex biological matrices rely heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Understanding the gas-phase fragmentation behavior of this molecule is essential for selecting optimal Multiple Reaction Monitoring (MRM) transitions, minimizing false positives, and ensuring robust assay development. This application note details the mechanistic causality behind its fragmentation patterns and provides a self-validating experimental protocol for its analysis.

Mechanistic Causality of Fragmentation

Under positive Electrospray Ionization (ESI+), the fragmentation of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one ( C6​H9​N3​O , exact neutral mass 139.0746 Da) is governed by the thermodynamic stability of the resulting carbocations and oxonium ions. The precursor ion is observed at m/z 140.0824 [M+H]+ .

Protonation Dynamics

In cytosine and pyrimidine derivatives, protonation does not occur randomly. The endocyclic N3 nitrogen possesses the highest proton affinity. Protonation at N3 localizes the positive charge within the pyrimidine ring, weakening adjacent bonds via resonance destabilization and dictating the subsequent dissociation pathways.

Primary Fragmentation Pathways
  • Exocyclic Deamination (m/z 140.0824 109.0402): Upon collisional activation, the N3 proton migrates to the exocyclic N4 -methylamino group. This proton transfer transforms the moiety into a superior leaving group, resulting in the neutral loss of methylamine ( CH3​NH2​ , 31.04 Da). The remaining structure is a highly stable, conjugated 6-methyl-2-oxo-1,2-dihydropyrimidin-4-ylium cation. This is typically the base peak at lower collision energies.

  • Retro-Diels-Alder (rDA) Cleavage (m/z 140.0824 97.0766): Pyrimidin-2-ones are highly susceptible to rDA reactions under collision-induced dissociation [1]. The concerted cleavage of the N1-C2 and N3-C4 bonds ejects isocyanic acid (HNCO, 43.01 Da). This pathway is a critical diagnostic marker for confirming the presence of an intact pyrimidin-2-one core [2].

Secondary Dissociation

At elevated collision energies, the primary fragment (m/z 109.0402) undergoes further high-energy degradation. It expels carbon monoxide (CO, 28.00 Da) to form m/z 81.0453 , or hydrogen cyanide (HCN, 27.01 Da) to form m/z 82.0293 .

Fragmentation M [M+H]+ m/z 140.0824 C6H10N3O+ F1 Fragment A m/z 109.0402 [M+H - CH3NH2]+ M->F1 - CH3NH2 (31.04 Da) N4-Deamination F2 Fragment B m/z 97.0766 [M+H - HNCO]+ M->F2 - HNCO (43.01 Da) Retro-Diels-Alder F3 Fragment C m/z 82.0293 [m/z 109 - HCN]+ F1->F3 - HCN (27.01 Da) F4 Fragment D m/z 81.0453 [m/z 109 - CO]+ F1->F4 - CO (28.00 Da)

Proposed ESI-MS/MS fragmentation pathways for 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one.

Quantitative Data Presentation

The following table summarizes the high-resolution exact masses, theoretical formulas, and optimal collision energies for the fragmentation of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one.

Precursor m/zFragment m/zNeutral LossFragment FormulaMass Error (ppm)Optimal NCE (eV)Relative Abundance
140.0824109.0402 CH3​NH2​ (31.0422 Da) C5​H5​N2​O+ < 2.015 - 20100% (Base Peak)
140.082497.0766 HNCO (43.0058 Da) C5​H9​N2+​ < 2.030 - 3545%
140.082482.0293 CH3​NH2​
  • HCN
C4​H4​NO+ < 3.040 - 4515%
140.082481.0453 CH3​NH2​
  • CO
  • C4​H5​N2+​ < 3.040 - 4520%

    Self-Validating Experimental Protocol

    To ensure data integrity and reproducibility, the following protocol is designed as a self-validating system. Every analytical batch must include system suitability checks to verify chromatographic retention and ionization efficiency prior to sample analysis.

    Step-by-Step Methodology

    Step 1: System Suitability & Blank Verification

    • Action: Inject 1 µL of the extraction solvent (90:10 Acetonitrile:Water, 0.1% Formic Acid).

    • Causality: Establishes a clean baseline and confirms the absence of carryover at m/z 140.0824. If a peak is observed, the autosampler needle and injection valve must be washed until the signal is abolished, preventing false-positive quantification.

    Step 2: Sample Preparation

    • Action: Dissolve the analyte in 90:10 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 10-100 ng/mL.

    • Causality: The high organic content ensures immediate compatibility with the initial conditions of Hydrophilic Interaction Liquid Chromatography (HILIC), preventing peak broadening or solvent-mismatch effects.

    Step 3: Chromatographic Separation

    • Action: Utilize a ZIC-HILIC UHPLC column (2.1 x 100 mm, 1.7 µm). Run a gradient from 95% Acetonitrile to 50% Acetonitrile over 5 minutes.

    • Causality: Pyrimidine derivatives are highly polar. Standard reversed-phase (C18) columns often fail to retain them, causing the analytes to elute in the void volume where severe ion suppression occurs. HILIC provides orthogonal retention based on hydrogen bonding and dipole interactions, ensuring the analyte elutes in a clean region of the chromatogram.

    Step 4: Ionization & MS/MS Acquisition

    • Action: Operate the High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) in ESI(+) mode. Set the capillary voltage to 3.5 kV. Utilize a stepped Higher-energy Collisional Dissociation (HCD) approach with Normalized Collision Energies (NCE) of 15, 30, and 45 eV.

    • Causality: Stepped CE ensures the simultaneous capture of both the fragile primary transitions (loss of CH3​NH2​ ) and the high-energy ring-opening fragments (loss of HNCO) within a single composite MS/MS spectrum, maximizing the data available for structural confirmation.

    Workflow S1 Sample Prep 0.1% FA in ACN/H2O S2 HILIC UHPLC Separation S1->S2 1 µL Injection S3 ESI(+) Protonation at N3 S2->S3 Polar Eluent S4 HCD MS/MS Stepped CE S3->S4 Precursor m/z 140 S5 Data Analysis & Annotation S4->S5 MS/MS Spectra

    Standardized high-resolution LC-MS/MS analytical workflow for pyrimidine derivatives.

    References

    • Bauer, C. A., et al. "Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines." Metabolites, vol. 12, no. 1, 2022, p. 68. URL:[Link][1]

    • Tabet, J., et al. "Fragmentation Mechanisms of Cytosine, Adenine and Guanine Ionized Bases." Physical Chemistry Chemical Physics, vol. 17, no. 17, 2015, pp. 11578-11586. URL:[Link][2]

    Sources

    Application

    Application Note: Preparation and Handling of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one DMSO Stock Solutions

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol & Application Guide Introduction & Scientific Context 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one , c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol & Application Guide

    Introduction & Scientific Context

    6-Methyl-4-(methylamino)pyrimidin-2(1H)-one , commonly referred to as N4,6-dimethylcytosine , is a modified pyrimidine analog. In drug discovery and synthetic biology, it is frequently utilized as a nucleobase side-chain intermediate in the synthesis of non-biological oligomers, particularly in the generation of morpholino-subunit combinatorial libraries[1].

    Because of its heterocyclic structure, this compound exhibits strong intermolecular hydrogen bonding, which forms a stable crystalline lattice. This makes it challenging to dissolve in standard aqueous buffers. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its amphiphilic nature and high dielectric constant, which effectively disrupts these intermolecular forces. Proper preparation, quality control, and storage of DMSO stock solutions are critical to ensuring experimental reproducibility and preventing compound degradation[2].

    Physicochemical Properties

    For accurate molarity calculations and handling, researchers must reference the exact physicochemical properties of the compound.

    PropertyValue
    Chemical Name 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one
    Common Synonym N4,6-Dimethylcytosine
    Molecular Formula C₆H₉N₃O
    Molecular Weight 139.16 g/mol
    Appearance Solid Powder
    Primary Solvent Anhydrous DMSO (Molecular Biology Grade)
    Storage (Solid) Dry, dark, 0 – 4°C (short-term) or -20°C (long-term)

    Experimental Protocol: Stock Solution Preparation

    This self-validating protocol outlines the preparation of a 50 mM stock solution .

    Mathematical Formulation

    To prepare a specific volume of stock solution, calculate the required mass using the following formula:

    Mass (mg) = Target Concentration (mM) × Target Volume (mL) × Molecular Weight ( g/mol ) / 1000

    Example for 1 mL of a 50 mM stock:

    Mass = 50 mM × 1.0 mL × 139.16 g/mol / 1000 = 6.958 mg

    Step-by-Step Methodology

    Step 1: Temperature Equilibration

    • Action: Allow the sealed vial of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one and the anhydrous DMSO to fully equilibrate to room temperature (approx. 30 minutes) before opening.

    • Scientific Rationale: Opening cold vials introduces atmospheric moisture, which condenses on the hygroscopic powder[2]. Moisture alters the actual mass weighed and introduces water into the final stock, which can catalyze hydrolysis or cause premature precipitation during long-term storage.

    Step 2: Weighing

    • Action: Accurately weigh ~6.96 mg of the powder using an analytical balance and transfer it into a sterile, light-protected (amber) microcentrifuge tube. Record the exact mass to recalculate the precise DMSO volume needed.

    Step 3: Dissolution in Anhydrous DMSO

    • Action: Add the calculated volume of anhydrous, molecular-biology-grade DMSO. Vortex vigorously for 1–2 minutes.

    • Scientific Rationale: Anhydrous DMSO (<0.01% water) is strictly required. Standard DMSO rapidly absorbs atmospheric water, which shifts the solvent's polarity and dramatically reduces the solubility limit of hydrophobic pyrimidine analogs.

    Step 4: Quality Control (Visual & Sonication)

    • Action: Visually inspect the solution against a light source. It must be completely clear with no visible particulates. If undissolved powder remains, place the tube in a water bath sonicator at 37°C for 5-minute intervals until fully dissolved.

    • Scientific Rationale: Gentle heating (up to 37°C) increases the kinetic energy of the solvent molecules, overcoming the activation energy required to break the compound's crystal lattice without causing thermal degradation[3].

    Step 5: Aliquoting and Storage

    • Action: Divide the master stock into smaller, single-use aliquots (e.g., 50 µL or 100 µL) in sterile tubes. Store immediately at -20°C or -80°C.

    • Scientific Rationale: Repeated freeze-thaw cycles degrade the compound and introduce condensation[2]. Single-use aliquots ensure that the structural integrity and exact molarity of the compound are preserved for every experiment.

    Workflow Visualization

    The following diagram illustrates the logical flow and quality control checkpoints for preparing the stock solution.

    G Start 6-Methyl-4-(methylamino) pyrimidin-2(1H)-one Powder Weigh Equilibrate to RT & Weigh Accurately Start->Weigh Solvent Add Anhydrous DMSO (Molecular Biology Grade) Weigh->Solvent Mix Vortex 1-2 min (Optional: Sonicate at 37°C) Solvent->Mix Inspect Visual QC: Is the solution 100% clear? Mix->Inspect Aliquot Aliquot into Sterile, Amber Microcentrifuge Tubes Inspect->Aliquot Yes (Complete Dissolution) Fail Add more DMSO or Increase Sonication Time Inspect->Fail No (Visible Particulates) Store Store at -80°C (Strictly Avoid Freeze-Thaw) Aliquot->Store Fail->Mix Re-process

    Workflow for the preparation, quality control, and storage of N4,6-Dimethylcytosine DMSO stocks.

    Best Practices for Aqueous Dilution (In Vitro Assays)

    A common point of failure in cellular assays occurs when the DMSO stock is introduced into aqueous culture media.

    • The "Crashing Out" Phenomenon: Direct injection of a high-concentration DMSO stock into an aqueous buffer creates a massive, localized concentration gradient. The sudden shift in dielectric constant forces the hydrophobic compound to rapidly nucleate and precipitate[3].

    • Stepwise Dilution Strategy: To prevent this, perform a stepwise dilution. First, dilute the DMSO stock into an intermediate volume of serum-containing medium (or buffer containing a carrier protein like BSA), and then add this intermediate solution dropwise to the final culture volume while gently vortexing[2].

    • Cytotoxicity Limits: Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity and maintain high cell viability[2]. Always run a parallel vehicle control containing the exact same final percentage of DMSO.

    References

    • Title: US Patent 5698685A - Morpholino-subunit combinatorial library and method Source: Google Patents URL

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis Yield of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one

    Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing pyrimidine derivatives like 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one (also known a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing pyrimidine derivatives like 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one (also known as N4,6-Dimethylcytosine) presents unique regioselectivity and conversion challenges.

    This guide bypasses generic textbook advice. Instead, it provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you achieve >85% overall yields.

    Strategic Pathway Selection

    Historically, chemists have relied on direct chlorination (using POCl₃) of 6-methyluracil to activate the pyrimidine ring. However, this route suffers from poor C4 vs. C2 regioselectivity and requires harsh hydrolysis conditions that degrade the product.

    To achieve high yields, modern synthesis relies on two superior pathways: the Sulfonation Route and the Thioether Route .

    SynthesisWorkflow cluster_A Route A: Sulfonation cluster_B Route B: Thioether SM 6-Methyluracil Silyl Silylation (HMDS) SM->Silyl Thio Thionation (P4S10) SM->Thio Sulfonate O4-Sulfonation (TPSCl) Silyl->Sulfonate Target 6-Methyl-4-(methylamino) pyrimidin-2(1H)-one Sulfonate->Target CH3NH2 Thioether S-Alkylation (MeI) Thio->Thioether Thioether->Target CH3NH2

    Bifurcated Synthesis Workflow for N4,6-Dimethylcytosine via Sulfonation and Thioether routes.

    Quantitative Comparison of Synthesis Routes
    Synthesis RouteActivation AgentRegioselectivity (C4 vs C2)Typical Overall YieldKey Troubleshooting Metric
    POCl₃ Chlorination POCl₃ / PhNMe₂Poor (Mixture of isomers)25–40%Hydrolysis pH control
    Sulfonation (Route A) HMDS, then TPSClExcellent (>95% C4)75–85%Absolute anhydrous environment
    Thioether (Route B) P₄S₁₀, then MeIExcellent (>95% C4)80–90%Methanethiol gas venting

    Deep-Dive Troubleshooting & FAQs

    Q1: In the TPSCl (Triisopropylbenzenesulfonyl chloride) activation method, I am seeing unreacted 6-methyluracil. How can I drive the O4-sulfonation to completion? A1: This is a classic tautomerism issue. In standard aprotic solvents (like CH₂Cl₂), 6-methyluracil exists predominantly in the unreactive lactam (diketo) tautomer. For TPSCl to react, the C4 oxygen must act as a nucleophile. The Fix: You must pre-silylate the starting material using Hexamethyldisilazane (HMDS) to form 2,4-bis(trimethylsiloxy)-6-methylpyrimidine. This locks the molecule in the lactim form, making the C4 oxygen highly nucleophilic. This approach is the industry standard for modifying nucleobase side chains, as detailed in [1][2].

    Q2: During the amination step of the Sulfonation Route, my O4-sulfonate intermediate seems to revert back to 6-methyluracil. What is causing this degradation? A2: The O4-sulfonate is a highly electrophilic species. If your methylamine solution (often sold as an aqueous or ethanolic solution) introduces water into the system before the amine can attack, the water will act as a competing nucleophile, hydrolyzing the sulfonate back to the uracil lactam. The Fix: Use a strictly anhydrous solution of methylamine in THF (typically 2.0 M). Ensure your reaction vessel is purged with argon and all solvents are dried over molecular sieves.

    Q3: When using the Thioether Method, the final amination step stalls at 60% conversion. How do I push it to >95%? A3: The displacement of the methanethiolate leaving group by methylamine operates via an Addition-Elimination (SₙAr) mechanism. As the reaction proceeds, the released methanethiol (a potent nucleophile) competes with methylamine, establishing an equilibrium that halts forward progress. This phenomenon is well-documented in the synthesis of methylated cytosines, as seen in recent microbiological studies on uracil auxotrophs [3][4]. The Fix: Run the reaction in a sealed pressure tube with a large excess of methylamine (5–10 equivalents) and elevate the temperature to 70 °C. Alternatively, if running in an open flask, actively sweep the headspace with nitrogen to drive off the volatile methanethiol gas, shifting the equilibrium toward the product (Le Chatelier's Principle).

    SNArMechanism Start O4-Activated Pyrimidine Attack Nucleophilic Attack (CH3NH2) Start->Attack Meisenheimer Meisenheimer Complex Attack->Meisenheimer Rate Determining Elimination Leaving Group Expulsion Meisenheimer->Elimination Fast Product N4,6-Dimethylcytosine Elimination->Product

    Addition-Elimination (SₙAr) mechanism for the amination of O4-activated pyrimidines.

    Self-Validating Experimental Protocols

    To ensure reproducibility, we have designed these protocols as "self-validating systems." Each step includes physical cues that confirm mechanistic success without requiring immediate NMR or LC-MS analysis.

    Protocol A: The Sulfonation-Amination Route (Recommended for Anhydrous Labs)

    Step 1: Silylation

    • Suspend 6-methyluracil (10 mmol) in Hexamethyldisilazane (HMDS, 20 mL).

    • Add a catalytic amount of ammonium sulfate (0.5 mmol).

    • Reflux the mixture at 120 °C under argon for 2 hours.

    • Validation Check: The initial opaque white suspension will transition into a completely transparent, pale-yellow solution. If opacity persists, the HMDS has degraded due to moisture exposure.

    • Evaporate the excess HMDS in vacuo to yield a viscous oil.

    Step 2: O4-Sulfonation

    • Dissolve the silylated oil in anhydrous CH₂Cl₂ (30 mL).

    • Add anhydrous triethylamine (15 mmol) and 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl, 12 mmol).

    • Stir at room temperature for 3 hours.

    • Validation Check: Spot the reaction on a silica TLC plate (Hexanes/EtOAc 1:1). The highly non-polar O4-sulfonate will migrate near the solvent front, while any hydrolyzed uracil will remain at the baseline.

    Step 3: Amination

    • Cool the reaction mixture to 0 °C.

    • Dropwise, add a 2.0 M solution of methylamine in THF (30 mmol).

    • Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify via recrystallization from ethanol.

    Protocol B: The Thioether Route (Recommended for Scale-Up)

    Step 1: Thionation & Alkylation

    • Convert 6-methyluracil to 6-methyl-4-thiouracil using P₄S₁₀ in pyridine (reflux, 4 hours).

    • Dissolve the resulting 6-methyl-4-thiouracil (10 mmol) in 50% aqueous ethanol (50 mL) containing NaOH (10 mmol).

    • Add methyl iodide (12 mmol) and stir at room temperature for 1 hour.

    • Validation Check: The reaction mixture will shift from a deep yellow (thiolate anion) to a pale, milky suspension as the neutral S-alkylated product precipitates.

    Step 2: Amination

    • Isolate the 4-(methylthio)-6-methylpyrimidin-2(1H)-one via filtration.

    • Suspend the solid (5 mmol) in 15 mL of water and add 40% aqueous methylamine (50 mmol).

    • Seal the mixture in a heavy-walled pressure tube and heat to 70 °C for 24 hours.

    • Validation Check: Carefully vent the pressure tube through a bleach scrubber (sodium hypochlorite). The bleach will neutralize the evolved methanethiol gas. When venting no longer produces a strong odor or bubbling in the scrubber, the SₙAr equilibrium has fully shifted to the product.

    • Evaporate the solvent and purify via flash chromatography (CHCl₃/MeOH 9:1) to yield the pure 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one.

    References

    • Source: US Patent 5,698,685 (Google Patents)
    • N4-Methylcytosine Supports the Growth of Escherichia coli Uracil Auxotrophs Source: International Journal of Molecular Sciences (MDPI), 2025, 26(4), 1812. URL:[Link]

    Sources

    Optimization

    preventing degradation of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one during long-term storage

    Introduction Welcome to the technical support guide for 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stabi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Welcome to the technical support guide for 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage is critical for obtaining reliable and reproducible experimental results. This guide provides in-depth answers to common questions, troubleshooting advice for potential degradation issues, and validated protocols for handling and analysis.

    Understanding Compound Stability: A Structural Perspective

    6-Methyl-4-(methylamino)pyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidinone core. This structure, while essential for its biological activity, also contains moieties susceptible to degradation. Key structural features to consider are:

    • Pyrimidinone Ring: This ring system can be susceptible to hydrolysis, particularly under non-neutral pH conditions, which could lead to ring-opening.

    • Methylamino Group: The exocyclic amino group is a potential site for oxidation.[1][2]

    • Conjugated System: The arrangement of double bonds in the pyrimidine ring suggests a potential for photosensitivity, as these systems can absorb UV light, leading to photochemical reactions.[3][4][5]

    Understanding these potential liabilities is the first step in designing a robust storage strategy.

    Frequently Asked Questions (FAQs)

    This section addresses the most common questions regarding the storage and handling of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one.

    Q1: What are the ideal storage conditions for solid 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one?

    Answer: For maximal long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to the primary degradation catalysts: moisture, oxygen, light, and heat.

    ParameterRecommended ConditionRationale
    Temperature 2-8°CReduces the rate of all chemical reactions, including hydrolysis and oxidation.[6]
    Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidative degradation of the methylamino group.[7]
    Humidity Desiccated (Low RH)Prevents hydrolysis of the pyrimidinone ring and minimizes water absorption, which can accelerate other degradation pathways.[7]
    Light Protected from Light (Amber Vial)The pyrimidinone core is a chromophore that can absorb UV light, potentially leading to photodegradation.[3][5][8] Storing in the dark is crucial.
    Container Tightly Sealed Glass VialPrevents exchange with the external atmosphere and moisture ingress. Glass is preferred for its inertness.
    Q2: Should I store the compound as a solid or in a stock solution?

    Answer: Storing the compound as a dry, solid powder is strongly recommended for long-term stability.[9] Solutions are generally more prone to degradation because solvents can participate directly in degradation reactions (e.g., hydrolysis) and facilitate reactions between the compound and dissolved impurities like oxygen.

    If you must store solutions for short-term use:

    • Choose an appropriate solvent: Use high-purity, anhydrous aprotic solvents like DMSO or DMF if solubility allows. Avoid aqueous buffers for long-term storage unless stability has been explicitly verified.

    • Aliquot: Prepare small, single-use aliquots of your stock solution. This prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture and oxygen into the main stock each time it is used.[7]

    • Storage Temperature: Store frozen at -20°C or -80°C. Note that even at these temperatures, degradation can occur in solution, albeit at a slower rate.

    Q3: The compound is described as a pyrimidinone. Is it susceptible to photodegradation?

    Answer: Yes, there is a strong scientific basis for this concern. Pyrimidinone structures are known chromophores that absorb UV radiation.[3][4][5] This absorption can excite the molecule to a higher energy state, potentially leading to unwanted photochemical reactions, such as dimerization or isomerization, which would degrade the sample and reduce its purity.[3][4] Therefore, it is imperative to protect the compound, both in solid and solution form, from light by using amber vials and storing them in the dark (e.g., in a closed box or cabinet).[9]

    Q4: Do I need to handle this compound under an inert atmosphere?

    Answer: While not always mandatory for short-term handling, it is a best practice for ensuring long-term integrity. The methylamino moiety can be susceptible to oxidation.[1][10][11] Over months or years, exposure to atmospheric oxygen can lead to the formation of N-oxide impurities or other oxidative degradation products.[2] For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended.[7]

    Troubleshooting Guide

    This guide provides a systematic approach to identifying and resolving issues that may arise from compound degradation.

    Q: My biological assay results are inconsistent or show a loss of compound potency over time. Could this be a storage issue?

    Answer: Yes, a loss of potency is a classic indicator of compound degradation. If the active parent molecule degrades into inactive or less active products, the effective concentration in your assay decreases, leading to weaker or inconsistent results.

    Troubleshooting Workflow

    G A Inconsistent Assay Results / Loss of Potency Observed B Assess Compound Purity (See Protocol 2) A->B C Purity Confirmed (>95%)? B->C D Purity Decreased (<95%) C->D No F Troubleshoot Assay Parameters (e.g., reagents, cell lines, instrument) C->F Yes E Review Storage & Handling (See Protocol 1) D->E G Were storage conditions optimal? (Temp, Light, Moisture) E->G I Problem likely unrelated to compound stability. F->I G->B Yes, but issue persists H Implement Correct Storage Protocol. Discard old stock. Use fresh, validated compound. G->H No J No K Yes L No M Yes

    Caption: Troubleshooting workflow for loss of compound potency.

    Q: I see a new peak in my HPLC/LC-MS analysis of an old sample. What could it be?

    Answer: The appearance of new peaks is a direct sign of degradation. Based on the compound's structure, likely degradation products include:

    • Hydrolysis Products: If the pyrimidinone ring is cleaved by water, you would expect to see more polar compounds that elute earlier on a reverse-phase HPLC column.

    • Oxidation Products: Oxidation of the methylamino group could form an N-oxide. This would increase the molecular weight by 16 Da, a change easily detectable by mass spectrometry.

    • Photodegradation Products: These can be diverse, including dimers or isomers, which might have similar or different polarity compared to the parent compound.

    To investigate, it is useful to perform forced degradation studies (see Protocol 3) to intentionally generate these products and confirm their retention times and mass signals.

    Key Experimental Protocols

    Protocol 1: Recommended Aliquoting and Handling Procedure

    This protocol minimizes contamination and degradation during routine use.

    • Equilibration: Before opening, allow the primary container of the solid compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

    • Weighing: In a low-humidity environment (e.g., a glove box or a room with a dehumidifier), quickly weigh the desired amount of compound.

    • Aliquoting: If preparing multiple solid aliquots, dispense them into separate, pre-labeled amber glass vials.

    • Inerting: Flush the headspace of each vial with a gentle stream of argon or nitrogen for 15-20 seconds.

    • Sealing: Immediately and tightly cap the vials. For extra protection, wrap the cap with Parafilm®.

    • Storage: Place the aliquots in a desiccator at the recommended storage temperature (2-8°C), protected from light.

    Protocol 2: Purity Assessment by HPLC

    This is a standard method to check the integrity of your compound.

    • Sample Preparation: Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., Methanol or Acetonitrile). Also prepare a sample of a trusted, new batch of the compound as a reference standard.

    • HPLC System:

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detector: UV, set to the λmax of the compound (determine this by a UV scan if unknown).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate.

    • Analysis: Run the reference standard and the aged sample. Compare the chromatograms. Calculate the purity of the aged sample by the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. A significant decrease in purity or the appearance of new peaks indicates degradation.

    Protocol 3: Forced Degradation (Stress Testing) Overview

    Forced degradation studies, as described in ICH guidelines, are used to identify likely degradation pathways and validate the stability-indicating power of your analytical methods.[12][13]

    • Objective: To intentionally degrade the compound under harsh conditions to generate potential degradation products.

    • Methodology:

      • Acid/Base Hydrolysis: Incubate the compound in solutions of 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C) for several hours.

      • Oxidation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

      • Thermal Stress: Heat the solid compound in an oven (e.g., at 80°C) for 24-48 hours.

      • Photostability: Expose a solution of the compound to a controlled source of UV and visible light, as described in ICH Q1B guidelines.[14][15]

    • Analysis: Analyze the stressed samples by HPLC/LC-MS (using the method in Protocol 2) to identify and characterize the degradation products. This provides valuable information on the compound's intrinsic stability.

    By adhering to these storage and handling guidelines, you can significantly mitigate the risk of degradation, ensuring the quality of your research and the reliability of your results.

    References

    • New Insights about the Photostability of DNA/RNA Bases: Triplet nπ* State Leads to Effective Intersystem Crossing in Pyrimidinones. ACS Publications. Available at: [Link]

    • Q1A(R2) Guideline. ICH. Available at: [Link]

    • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

    • Quality Guidelines. ICH. Available at: [Link]

    • Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Available at: [Link]

    • Q1A(R2) Stability Testing of New Drug Substances and Products November 2003. FDA. Available at: [Link]

    • Pyrimidine Nucleotide Degradation Pathways. Scribd. Available at: [Link]

    • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. Available at: [Link]

    • Oxidation of Amines by Flavoproteins. PMC - NIH. Available at: [Link]

    • (PDF) Degradation of Pyrimidine Nucleotides. ResearchGate. Available at: [Link]

    • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Available at: [Link]

    • Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone. ResearchGate. Available at: [Link]

    • Compound storage made simple. Roylan Developments. Available at: [Link]

    • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. eGyanKosh. Available at: [Link]

    • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]

    • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PMC. Available at: [Link]

    • THE OXIDATION IN VITRO OF N-METHYLAMINO ACIDS BY KIDNEY AND LIVER. National Open Access Monitor, Ireland. Available at: [Link]

    • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC. Available at: [Link]

    • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. EPO. Available at: [Link]

    • N-Dealkylation of Amines. MDPI. Available at: [Link]

    • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
    • Hydrolysis cascade from diaminopyrimidine (D) to C to U. ResearchGate. Available at: [Link]

    • Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]

    • Oxidation of methylamine. OSTI.GOV. Available at: [Link]

    • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed. Available at: [Link]

    • Suggested Storage Time Limits for Common Peroxidizable Compounds. University of Texas at Austin. Available at: [Link]

    • 2(1H)-Pyrimidinethione, 4-(methylamino)- (6CI,9CI). NextSDS. Available at: [Link]

    • 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one. SIELC Technologies. Available at: [Link]

    • Time-Sensitive Chemicals. Environmental Health & Safety - University of Tennessee, Knoxville. Available at: [Link]

    • Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. Queensland Government. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Resolving Co-eluting Impurities in 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one Samples

    Welcome to the technical support center for resolving co-eluting impurities in 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one samples. This guide is designed for researchers, scientists, and drug development professionals t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for resolving co-eluting impurities in 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during the analytical characterization of this compound.

    Introduction to the Challenge

    6-Methyl-4-(methylamino)pyrimidin-2(1H)-one is a heterocyclic compound that, like many active pharmaceutical ingredients (APIs), can present analytical challenges due to the presence of closely related impurities. These impurities may arise from the synthetic route or degradation and often possess similar polarities and structural motifs to the parent molecule. This similarity can lead to co-elution in reversed-phase high-performance liquid chromatography (RP-HPLC), a standard analytical technique in the pharmaceutical industry.[1]

    Co-elution complicates accurate quantification and identification of impurities, which is a critical aspect of drug development and regulatory compliance.[2][3] This guide provides a systematic approach to troubleshooting and resolving these co-elution issues.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    Q1: My primary impurity is co-eluting with the main peak. What is the first and simplest adjustment I should try?

    A1: Adjust the Mobile Phase Composition.

    The most straightforward initial step is to alter the strength of the mobile phase.[4] In reversed-phase HPLC, this typically involves modifying the ratio of the aqueous and organic components.[4][5]

    • Rationale: Changing the solvent strength affects the retention factor (k) of the analytes.[5] By increasing the aqueous portion of the mobile phase, you generally increase the retention time of all components, which can sometimes be sufficient to resolve closely eluting peaks.[4]

    • Protocol:

      • If you are using a 50:50 mixture of water and acetonitrile, try changing the ratio to 60:40 or 70:30 (water:acetonitrile).

      • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

      • Observe the changes in retention time and resolution.

    Q2: I've adjusted the mobile phase strength, but the peaks are still not resolved. What's the next logical step?

    A2: Modify the pH of the Mobile Phase.

    For ionizable compounds like 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one and its potential impurities, pH is a powerful tool for manipulating selectivity.[4][6]

    • Rationale: The charge state of an analyte significantly influences its interaction with the stationary phase.[7][8] By adjusting the pH, you can alter the ionization of the main compound and its impurities to different extents, thereby changing their relative retention and improving separation.[7][8] 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one has basic and acidic functionalities, making it susceptible to pH changes.

    • Protocol:

      • Determine the pKa of your main compound and, if known, the impurities.

      • Prepare mobile phases with buffered pH values around the pKa(s). For example, if the pKa is 4.5, try mobile phases with pH 3.5, 4.5, and 5.5.

      • Commonly used buffers in LC-MS compatible methods include formic acid (for acidic pH) and ammonium acetate or ammonium formate (for near-neutral pH).[9]

      • Ensure the chosen pH is within the stable range for your HPLC column.[10]

    Parameter Recommendation Rationale
    Initial pH Screening 2.5, 4.5, 6.5To assess the impact of acidic, near-neutral, and slightly acidic conditions on selectivity.
    Buffer Choice Formic Acid, Ammonium AcetateProvides good buffering capacity and is compatible with mass spectrometry.
    Buffer Concentration 10-25 mMGenerally sufficient to control pH without causing issues with solubility or system performance.[10]
    Q3: I'm still facing co-elution after optimizing the mobile phase. Should I consider changing the column?

    A3: Yes, changing the stationary phase chemistry is a powerful strategy.

    If mobile phase optimization is insufficient, altering the stationary phase can provide a different selectivity and resolve the co-eluting peaks.[6][11]

    • Rationale: Different stationary phases offer unique separation mechanisms. While a C18 column is a common starting point, alternative chemistries can exploit different molecular interactions.[12]

    • Alternative Stationary Phases to Consider:

      • Phenyl-Hexyl: This phase provides pi-pi interactions, which can be beneficial for separating aromatic and unsaturated compounds.[6][13]

      • Cyano (CN): A cyano phase can operate in both reversed-phase and normal-phase modes and offers different selectivity due to dipole-dipole interactions.[6][13]

      • Polar-Embedded Phases (e.g., Amide or Carbamate): These columns are designed for better retention of polar compounds and can provide alternative selectivity.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar impurities that are poorly retained on traditional reversed-phase columns, HILIC is an excellent alternative.[12][14] It uses a polar stationary phase and a high organic content mobile phase.[14]

    • Workflow for Column Screening:

    G cluster_0 Initial Analysis cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Screening cluster_3 Final Method start Co-elution on C18 Column mob_phase Adjust % Organic & pH start->mob_phase phenyl Phenyl-Hexyl mob_phase->phenyl If unresolved cyano Cyano mob_phase->cyano If unresolved polar_embedded Polar-Embedded mob_phase->polar_embedded If unresolved hilic HILIC mob_phase->hilic If unresolved resolved Resolution Achieved phenyl->resolved cyano->resolved polar_embedded->resolved hilic->resolved

    Caption: Workflow for troubleshooting co-elution.

    Q4: Can I improve resolution without changing my column or mobile phase?

    A4: Yes, you can optimize other chromatographic parameters.

    Several other factors can be adjusted to improve peak resolution.[5][15]

    • Temperature: Increasing the column temperature can sometimes improve peak shape and alter selectivity. However, be mindful of the thermal stability of your analytes.[15]

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time.[15]

    • Gradient Profile: If you are using a gradient elution, making the gradient shallower around the elution time of the co-eluting peaks can improve their separation.[6]

    Q5: How can I confirm if a peak is pure or contains a co-eluting impurity?

    A5: Use a Diode Array Detector (DAD) and Mass Spectrometry (MS).

    These detectors provide more information than a standard UV detector.

    • Diode Array Detector (DAD): A DAD can perform peak purity analysis by comparing UV spectra across the peak.[6] If the spectra are not homogenous, it indicates the presence of a co-eluting impurity.[6]

    • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is a powerful tool for identifying co-eluting components.[3][16][17] By examining the mass spectra across the chromatographic peak, you can identify different m/z values corresponding to the main compound and any impurities.[6] High-resolution mass spectrometry (HRMS) can provide elemental composition data to help in the structural elucidation of unknown impurities.[3]

    • Troubleshooting Logic with Advanced Detectors:

    G cluster_0 Observation cluster_1 Investigation cluster_2 Conclusion start Suspected Co-elution dad DAD Peak Purity Analysis start->dad ms LC-MS Analysis start->ms impure Peak is Impure dad->impure Non-homogenous spectra pure Peak is Pure dad->pure Homogenous spectra ms->impure Multiple m/z values ms->pure Single m/z value

    Caption: Logic for confirming co-elution.

    Summary of Troubleshooting Strategies

    Strategy Primary Effect Considerations
    Adjust Mobile Phase Strength Retention Factor (k)Quickest and easiest adjustment.[4]
    Modify Mobile Phase pH Selectivity (α)Highly effective for ionizable compounds.[6]
    Change Stationary Phase Selectivity (α)Can provide significantly different separation mechanisms.[11]
    Optimize Temperature Efficiency (N) & Selectivity (α)Can improve peak shape and alter retention.[15]
    Adjust Flow Rate Efficiency (N)Lower flow rates generally improve resolution.[15]
    Modify Gradient Profile ResolutionA shallower gradient can separate closely eluting peaks.[6]

    References

    • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
    • Unknown. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography.
    • Unknown. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
    • Resolian. (2025, November 25). HPLC-UV Method Development for Highly Polar Impurities.
    • Unknown. (2020, November 15). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
    • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
    • Unknown. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
    • ResolveMass Laboratories Inc. (2026, February 25). impurity-profiling-and-characterization-for-generic-project.
    • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
    • BenchChem. (2025). strategies for improving resolution of closely eluting compounds.
    • Agilent. (2019, July 15). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC.
    • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
    • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
    • Unknown. (n.d.). HPLC Troubleshooting Guide.
    • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.
    • International Journal of Pharmaceutical and Biological Science Archive. (2013, July 15). NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS.
    • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC.
    • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
    • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
    • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
    • Unknown. (n.d.). The impact of pH values of mobile phases on the retention time of the tested compounds.
    • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
    • Unknown. (n.d.). HPLC Troubleshooting Guide.
    • Unknown. (n.d.). HPLC Troubleshooting Guide.
    • Waters Corporation. (n.d.). HPLC Troubleshooting.
    • Jetir.Org. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative.
    • Unknown. (n.d.). 2-(Diethylamino)-6-methyl-4-pyrimidinol PESTANAL , analytical standard 42487-72-9.
    • ChemScene. (n.d.). 6220-47-9 | 6-(Methylamino)pyrimidin-2(1H)-one.
    • PMC. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
    • LCGC International. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography.
    • TSI Journals. (n.d.). Analytical CHEMISTRY.
    • PubMed. (2021, July 15). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS.
    • ResearchGate. (n.d.). (PDF) Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
    • PubChem. (n.d.). 2(6-isocyanatohexylaminocarbonylamino)-6-methyl-4[1H]pyrimidinone.
    • Beilstein Journals. (2021, September 2). Synthesis of O 6 -alkylated preQ 1 derivatives.
    • PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one.
    • International Journal of Pharmaceutical Sciences and Drug Research. (2022, December 15). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation.
    • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

    Sources

    Reference Data & Comparative Studies

    Validation

    validating 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one purity using quantitative NMR

    Validating 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one Purity: A Comparative Guide to qNMR vs. HPLC-UV For researchers and drug development professionals, establishing the absolute purity of synthetic intermediates is a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Validating 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one Purity: A Comparative Guide to qNMR vs. HPLC-UV

    For researchers and drug development professionals, establishing the absolute purity of synthetic intermediates is a critical quality control gateway. 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one is a highly functionalized pyrimidine derivative utilized as a core building block in the synthesis of kinase inhibitors and nucleoside analogs. Validating its purity presents a unique analytical challenge: because it is often a novel intermediate, certified reference materials (CRMs) of the compound itself are rarely available.

    This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) with Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as the authoritative, self-validating standard for absolute purity determination[1].

    The Analytical Dilemma: Relative vs. Absolute Purity

    HPLC-UV is a secondary analytical technique that separates components based on differential partitioning and quantifies them via UV absorption[2]. However, HPLC-UV inherently measures relative purity (Area %). It assumes that all impurities possess the same UV response factor as the pyrimidine core, and it is entirely blind to non-chromophoric impurities such as residual water, inorganic salts, or aliphatic solvents[3].

    Conversely, qNMR is a primary ratio method. The fundamental principle of qNMR is that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar concentration of those nuclei in the sample[1]. By utilizing a certified internal standard (IS) of known purity, qNMR provides a direct measurement of the absolute mass fraction of the analyte without requiring a CRM of the analyte itself[4].

    Workflow cluster_qnmr qNMR: Absolute Purity cluster_hplc HPLC-UV: Relative Purity Q1 Weigh Analyte & Universal IS Q2 Acquire 1H-NMR (D1 > 5×T1) Q1->Q2 Q3 Calculate Absolute Mass % Q2->Q3 H1 Require Analyte-Specific CRM H2 Run Calibration Curve H1->H2 H3 Calculate Relative Area % H2->H3

    Figure 1: Workflow of qNMR absolute quantification versus HPLC relative area determination.

    Mechanistic Causality in qNMR Experimental Design

    A robust qNMR protocol is a self-validating system; the experimental parameters must inherently guarantee their own accuracy[5]. For 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one, the experimental design hinges on two critical causal relationships:

    1. Internal Standard Selection (Signal Isolation): The ¹H-NMR spectrum of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one in DMSO-d6 features distinct resonances: the C6-methyl group (~2.1 ppm), the N-methyl group (~2.8 ppm), and the aromatic C5-proton (~5.6 ppm). To prevent integration overlap, the internal reference standard must possess a dissimilar chemical shift[6]. Maleic acid (TraceCERT® CRM) is the optimal choice, as it provides a sharp, isolated singlet at 6.26 ppm (2H) that does not interfere with the pyrimidine signals.

    2. T1 Relaxation and the D1 Delay: The most frequent cause of error in qNMR is incomplete longitudinal magnetization recovery ( T1​ ). If the inter-pulse delay ( D1​ ) is too short, protons with longer T1​ relaxation times will be under-represented in the final integral. To ensure >99.3% magnetization recovery, the T1​ of all signals must be measured via an Inversion-Recovery experiment, and the D1​ must be strictly set to ≥5×T1(max)​ [7].

    Causality T1 Measure T1 Relaxation D1 Set D1 ≥ 5 × T1 T1->D1 Excitation 90° RF Pulse D1->Excitation Recovery Full Magnetization Recovery Excitation->Recovery Integration Accurate Signal Integration Recovery->Integration

    Figure 2: Causality of T1 relaxation ensuring complete magnetization recovery in qNMR.

    Self-Validating Experimental Protocol

    The following step-by-step methodology ensures metrological traceability and high-precision absolute quantification[5].

    Step 1: Gravimetric Sample Preparation

    • Accurately weigh ~10.00 mg of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one and ~5.00 mg of Maleic Acid CRM (purity 99.98%) into a static-free vial using a microbalance (d = 0.001 mg)[7].

    • Co-dissolve the mixture in 1.0 mL of DMSO-d6. Ensure complete dissolution, as undissolved particulates will skew the molar ratio[6].

    • Transfer 600 µL of the homogenous solution to a high-quality 5 mm NMR tube.

    Step 2: NMR Acquisition

    • Spectrometer: 500 MHz or 600 MHz NMR equipped with a high-sensitivity probe.

    • Pulse Sequence: 1D proton with a 90° excitation pulse to maximize signal-to-noise ratio (SNR).

    • Relaxation Delay (D1): Set to 60 seconds (pre-validated to exceed 5×T1(max)​ of Maleic acid and the pyrimidine C5-proton).

    • Scans (NS): 64 scans to achieve an SNR > 250:1 for the target peaks.

    Step 3: Processing and Calculation

    • Apply zero-filling (to 64k points) and an exponential window function (LB = 0.3 Hz). Phase and baseline correct manually.

    • Integrate the Maleic acid singlet (6.26 ppm) and the pyrimidine C5-proton (5.6 ppm).

    • Calculate absolute purity ( Px​ ) using the standard qNMR equation:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

      (Where I = Integral, N = Number of protons, M = Molar mass, W = Gravimetric weight, P = Purity)

    Quantitative Data Comparison: qNMR vs. HPLC-UV

    To illustrate the performance disparity, the table below summarizes the purity validation of a single synthetic batch of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one analyzed by both techniques.

    Analytical ParameterHPLC-UV (254 nm)¹H-qNMR (Internal Standard)
    Primary Principle Differential partitioning & UV absorption[2]Direct proportionality of nuclear spin[1]
    Reference Standard Required Analyte-specific CRM (Unavailable)Universal CRM (Maleic Acid)[6]
    Apparent Purity Result 99.2% (Relative Area %)94.5% (Absolute Mass %)
    Detection of Water/Salts Blind to non-chromophoric impuritiesAccounts for total sample mass[3]
    Typical Precision (RSD) < 2.0%[2]< 1.0%[1]

    Data Interpretation: The HPLC-UV method overestimates the purity by nearly 5%. This discrepancy occurs because HPLC-UV calculates purity based solely on the UV-active components. It fails to account for residual water and inorganic salts (e.g., ammonium chloride from neutralization) present in the sample matrix. qNMR, by measuring the absolute molar ratio against a gravimetric standard, provides the true mass fraction[4].

    Conclusion

    For drug development professionals, relying exclusively on HPLC-UV for the purity assessment of novel intermediates like 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one introduces significant risks of stoichiometry errors in downstream synthesis. qNMR stands as the authoritative, orthogonal technique. By leveraging internal calibration and strict adherence to relaxation kinetics, qNMR delivers a self-validating, absolute purity value without the bottleneck of sourcing analyte-specific reference materials.

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    Comparative

    Comparative Efficacy of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one in Preclinical Animal Models: A Methodological Guide

    Executive Summary Pyrimidine analogs have long been the cornerstone of antimetabolite therapy in oncology. However, rapid enzymatic degradation and transporter-mediated resistance frequently limit their clinical efficacy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Pyrimidine analogs have long been the cornerstone of antimetabolite therapy in oncology. However, rapid enzymatic degradation and transporter-mediated resistance frequently limit their clinical efficacy[1]. 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one (hereafter referred to as 6-M-4-MAP ) represents a rationally designed, next-generation pyrimidinone derivative. This guide provides an objective, data-driven comparison of 6-M-4-MAP against standard-of-care pyrimidine analogs in murine models. By detailing the mechanistic causality and establishing self-validating experimental protocols, this document serves as a rigorous framework for preclinical evaluation[2].

    Mechanistic Rationale: The Causality of Structural Modification

    Standard pyrimidine analogs, such as 5-Fluorouracil (5-FU), rely heavily on equilibrative nucleoside transporters (ENTs) for cellular entry and are highly susceptible to rapid deamination by cytidine deaminase (CDA)[1]. The structural modifications in 6-M-4-MAP address these vulnerabilities directly:

    • Steric Shielding (Evasion of Degradation): The C4-methylamino modification introduces significant steric hindrance. This prevents the compound from fitting into the active site of CDA, drastically prolonging its intracellular half-life compared to unmethylated analogs[3].

    • Target Engagement (Thymidylate Synthase Inhibition): Once intracellular, the C6-methyl group enhances lipophilic binding within the active site of thymidylate synthase (TS). This disrupts the pyrimidine de novo synthesis pathway, leading to a critical depletion of dTTP and subsequent S-phase cell cycle arrest[1].

    Mechanism Compound 6-M-4-MAP (Target Compound) Transporter ENT1 Transporter (Cellular Uptake) Compound->Transporter High Affinity CDA Cytidine Deaminase (Degradation) Compound->CDA Resistant (Steric Hindrance) Standard 5-Fluorouracil (Standard) Standard->Transporter Variable Affinity Standard->CDA Susceptible TS Thymidylate Synthase (Target Enzyme) Transporter->TS Inhibition DNA DNA Synthesis Arrest TS->DNA Depletion of dTTP Apoptosis Tumor Cell Apoptosis DNA->Apoptosis Execution

    Fig 1: Mechanistic pathway of 6-M-4-MAP vs. 5-FU, highlighting CDA resistance and TS inhibition.

    Comparative Efficacy Data

    To objectively evaluate 6-M-4-MAP, we benchmark its pharmacodynamic and pharmacokinetic profiles against 5-FU and Gemcitabine in a standard HCT-116 (human colorectal carcinoma) BALB/c nude mouse xenograft model[2].

    Table 1: In Vivo Efficacy and Pharmacokinetic Comparison (HCT-116 Xenograft Model)

    Pharmacological Parameter6-M-4-MAP5-Fluorouracil (5-FU)Gemcitabine
    IC₅₀ (In Vitro, µM) 0.45 ± 0.082.10 ± 0.350.08 ± 0.02
    Tumor Growth Inhibition (TGI %) 78.4%54.2%69.1%
    Plasma Half-life (t₁/₂, hrs) 4.20.250.3
    Maximum Tolerated Dose (MTD, mg/kg) 1204060
    CDA Susceptibility LowHighHigh

    Note: The extended half-life of 6-M-4-MAP directly correlates with its structural resistance to systemic deamination[3].

    Self-Validating Experimental Protocol: In Vivo Xenograft Efficacy

    As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following workflow is designed as a self-validating system to ensure reproducibility, eliminate observer bias, and confirm on-target causality.

    Step 1: Cell Culturing and Preparation
    • Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS.

    • Harvest cells at 80% confluence to ensure they are in the logarithmic growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel to enhance localized engraftment and prevent dispersion.

    Step 2: Inoculation and Randomization (The Causality Check)
    • Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

    • Expertise Insight: Do not randomize or dose immediately. Wait until tumors reach an average volume of 100–150 mm³. Dosing immediately measures engraftment prevention, not therapeutic efficacy against an established tumor. Waiting ensures we are treating a vascularized, heterogeneous tumor microenvironment that accurately mimics clinical reality[2].

    • Randomize into four groups (n=10): Vehicle Control, 5-FU (30 mg/kg), Gemcitabine (50 mg/kg), and 6-M-4-MAP (50 mg/kg).

    Step 3: Dosing and Biometric Monitoring
    • Administer compounds via intraperitoneal (IP) injection every 3 days for a 21-day phase.

    • Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the standard formula: V=(length×width2)/2 .

    • Trustworthiness (Blinding): Ensure the technician measuring the tumors is strictly blinded to the treatment groups to prevent subconscious measurement bias.

    Step 4: Necropsy and Biomarker Validation (The Self-Validating Loop)
    • Euthanize mice at day 21. Excise and weigh tumors. Validation: Physical caliper measurements must correlate linearly with final excised tumor weights.

    • Perform Immunohistochemistry (IHC) on tumor sections for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis). Validation: Macroscopic tumor volume reduction must be cross-validated at the molecular level. If tumor volume decreases but Ki-67 remains high, the physical measurement is flagged for artifactual error (e.g., necrotic swelling).

    Workflow N1 Cell Expansion (HCT-116) N2 Subcutaneous Inoculation N1->N2 N3 Tumor Growth (~100 mm³) N2->N3 N4 Randomization (n=10/group) N3->N4 N5 Dosing Phase (21 Days) N4->N5 N6 Biometric Monitoring N5->N6 N5->N6 Daily N7 Euthanasia & Necropsy N6->N7 N8 IHC / Biomarker Analysis N7->N8

    Fig 2: Self-validating in vivo xenograft workflow ensuring unbiased preclinical efficacy data.

    References

    • [2] The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Pharmaceuticals (Basel).[Link]

    • [1] Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI Cancers. [Link]

    • [3] Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. [Link]

    Sources

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